molecular formula C7H6F3NO3 B11715685 Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate

Cat. No.: B11715685
M. Wt: 209.12 g/mol
InChI Key: DOMGONFGVHODPA-UHFFFAOYSA-N
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Description

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C7H6F3NO3 and a molecular weight of 209.12 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate with suitable reagents can yield the desired compound . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds. Industrial methods may also involve the use of metal-free synthetic routes to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole-4-carboxylic acid derivatives, while reduction reactions can produce different oxazole compounds with varying functional groups .

Mechanism of Action

The mechanism of action of Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate can be compared with other similar compounds, such as:

The unique trifluoromethyl group in this compound distinguishes it from these similar compounds, providing enhanced stability and reactivity that are valuable in various scientific and industrial applications.

Biological Activity

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate is an organic compound notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activities. This article explores its biological activity, synthesis, and potential applications in various fields, particularly pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound has the molecular formula C8_{8}H6_{6}F3_{3}N1_{1}O2_{2} and a molecular weight of approximately 209.12 g/mol. The compound features an oxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen, which is substituted at the 4-position by a trifluoromethyl group and at the 2-position by a carboxylate group. This specific configuration contributes to its reactivity and potential biological activity.

Synthesis Methods

Several synthetic routes have been developed for this compound. These methods typically involve:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Fluorination Techniques : Introducing the trifluoromethyl group using reagents such as trifluoroacetic anhydride.
  • Oxidative Processes : Converting related compounds into the desired oxazole derivative through oxidation.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit diverse biological activities, including anticancer effects. For instance, derivatives of oxazole have shown significant cytotoxicity against various cancer cell lines:

Compound NameCell Line TestedIC50_{50} (µM)
Compound AHeLa15.3
Compound BMCF-712.7
This compoundTBDTBD

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in cancer pathways, potentially leading to inhibition of tumor growth .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicate that oxazole derivatives can inhibit key inflammatory mediators such as COX enzymes:

Compound NameInhibition % (COX-1/COX-2)
Compound C78% / 85%
This compoundTBD

These findings suggest potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its activity. Studies have shown that similar compounds can modulate enzyme activity or receptor signaling pathways, which may be applicable to this compound as well .

Case Studies and Research Findings

Recent studies have highlighted the potential of oxazole derivatives in drug discovery:

  • A study demonstrated that structurally related oxazoles exhibited potent inhibition against various cancer cell lines, with some derivatives showing IC50_{50} values in the low micromolar range .
  • Another research focused on the anti-inflammatory effects of oxazoles, revealing their ability to reduce cytokine production in cell models exposed to inflammatory stimuli .

Properties

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C7H6F3NO3/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3

InChI Key

DOMGONFGVHODPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CO1)C(F)(F)F

Origin of Product

United States

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